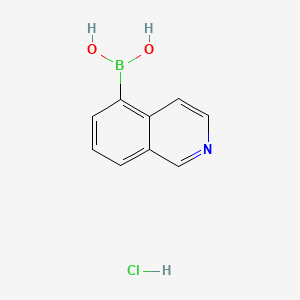![molecular formula C10H17N3 B572927 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211465-56-3](/img/structure/B572927.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, also known as 4-MMP, is a heterocyclic amine that has recently gained attention for its potential applications in medicinal chemistry. 4-MMP is a piperidine derivative that has a pyrazolyl ring fused to the nitrogen atom of the piperidine ring. It has a molecular weight of 171.24 g/mol and a melting point of 156-158°C. 4-MMP has been found to possess a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of compound '4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine' involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-methyl-1H-pyrazole, piperidine, chloromethyl methyl ether, sodium hydride, tetrahydrofuran, methanol
Reaction
1. React 4-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of sodium hydride and tetrahydrofuran to obtain 4-(chloromethyl)-1-methylpyrazole., 2. React 4-(chloromethyl)-1-methylpyrazole with piperidine in the presence of sodium hydride and tetrahydrofuran to obtain 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine., 3. Purify the product using column chromatography and recrystallization from methanol.
Scientific Research Applications
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been widely studied for its potential applications in medicinal chemistry. It has been investigated for its anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess antiviral activity against the hepatitis C virus, HIV-1, and herpes simplex virus. 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has also been studied for its potential to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa.
Mechanism Of Action
The exact mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of protein tyrosine kinases, the modulation of transcription factors, and the modulation of reactive oxygen species. 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-9.
Biochemical And Physiological Effects
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess antiviral activity against the hepatitis C virus, HIV-1, and herpes simplex virus. It has also been found to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa.
Advantages And Limitations For Lab Experiments
The advantages of using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in laboratory experiments are that it is relatively easy to synthesize and is relatively stable when stored at room temperature. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess a wide range of biological activities, making it a useful tool for studying the mechanisms of action of various drugs and biological compounds. The main limitation of using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in laboratory experiments is that it is not as widely studied as some other compounds, which can make it difficult to determine the exact mechanism of action and potential side effects.
Future Directions
For research on 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine include further investigation of its anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, further research is needed to determine the exact mechanism of action and potential side effects of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine. Additionally, research should be conducted to determine the potential therapeutic applications of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, such as its potential use as an antiviral or anti-cancer agent. Finally, further research is needed to determine the potential of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine as a tool for studying the mechanisms of action of various drugs and biological compounds.
properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPOBTXTOJZDGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine | |
CAS RN |
1211465-56-3 |
Source


|
| Record name | 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

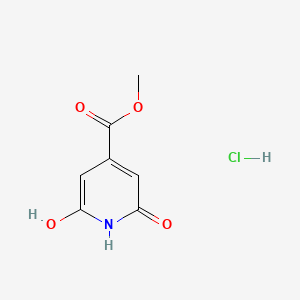
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
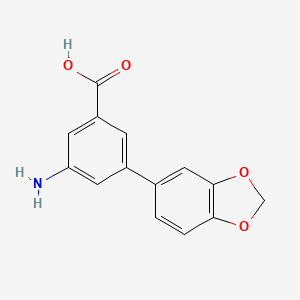
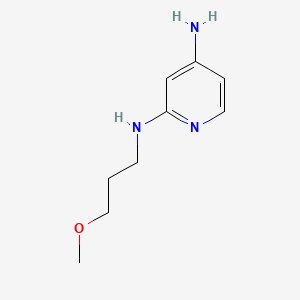
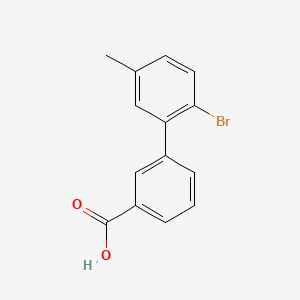
![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

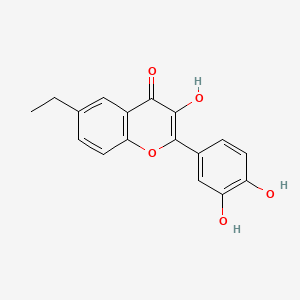
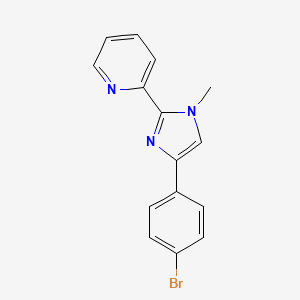
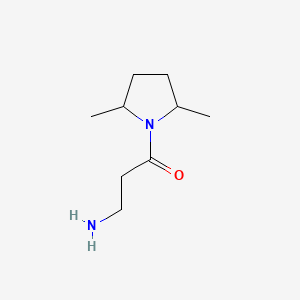
![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)
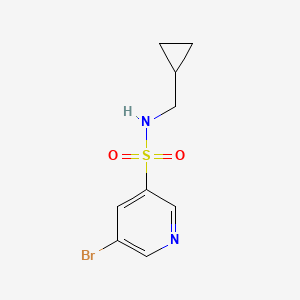
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
